N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde and a nitrile in the presence of a catalyst. The reaction is usually carried out under mild conditions, such as at 60°C, and can be catalyzed by a Schiff base zinc complex supported on magnetite nanoparticles . This method yields the desired triazolopyrimidine compound with high efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and scalable catalysts. The use of heterogeneous catalysts, such as those supported on magnetic nanoparticles, allows for easy separation and reuse of the catalyst, making the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of a cyanomethyl group, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents .
Properties
IUPAC Name |
N-(cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c1-7-3-5-12-10-13-8(14-16(7)10)9(17)15(2)6-4-11/h3,5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCRKZQXVGOQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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